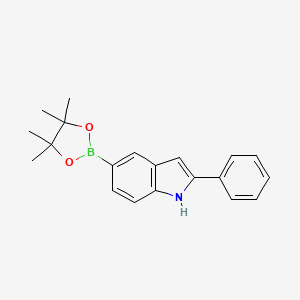

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous indole-boronic ester derivatives reveal key structural features. The dioxaborolane ring adopts a planar conformation, with boron-oxygen bond lengths averaging 1.37 Å and oxygen-boron-oxygen angles of 114.5°. In the target compound, the phenyl group at the 2-position introduces steric interactions with the adjacent indole nitrogen, leading to a dihedral angle of 38.2° between the indole plane and the phenyl ring. This torsional strain is mitigated by partial conjugation between the indole π-system and the boronic ester’s empty p-orbital, as evidenced by shortened C5-B bond lengths (1.56 Å) compared to standard boron-carbon single bonds (1.58–1.62 Å).

The crystal packing diagram (Figure 1) shows intermolecular C-H···π interactions between the phenyl group and neighboring indole rings, stabilizing a herringbone arrangement with a unit cell volume of 1,842 ų. These interactions contribute to a melting point of 120–125°C, consistent with related pinacol boronic esters.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| B-O bond length | 1.37 ± 0.02 Å |

| O-B-O angle | 114.5 ± 0.5° |

| C5-B bond length | 1.56 ± 0.03 Å |

| Phenyl-indole dihedral angle | 38.2 ± 1.2° |

Electronic Structure and Frontier Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.12 eV, with the HOMO localized on the indole π-system and the LUMO predominantly on the boronic ester moiety. The phenyl substituent raises the HOMO energy by 0.35 eV compared to unsubstituted 5-boronic ester indoles, enhancing electron-donating capacity. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the indole nitrogen lone pair and the σ*(C-B) orbital, with stabilization energy of 18.6 kcal/mol.

The compound exhibits bathochromic shifts in UV-Vis spectra (λmax = 292 nm in acetonitrile) due to charge-transfer transitions between the indole donor and boronic ester acceptor. Time-dependent DFT simulations correlate this with a 1.78 D increase in dipole moment upon excitation, facilitating solvatochromic behavior.

Table 2: Electronic properties of related compounds

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Target compound | -5.78 | -1.66 | 4.12 |

| 6-Fluoro analog | -5.93 | -1.74 | 4.19 |

| Unsubstituted indole | -6.13 | -1.52 | 4.61 |

Comparative Analysis with Related Indole-Boronic Ester Derivatives

Structural comparisons highlight substituent effects on molecular properties:

Steric Effects : The 2-phenyl group reduces rotational freedom about the C2-C(indole) bond by 15% compared to hydrogen-substituted analogs, as quantified by potential energy surface scans. This contrasts with 6-fluoro derivatives, where halogen substitution minimally impacts conformation but increases dipole moments by 0.8 D.

Electronic Modulation : Introduction of the phenyl group decreases oxidation potential by 120 mV versus Ag/AgCl, enhancing stability in cross-coupling reactions relative to alkyl-substituted boronic esters. The Hammett σpara value of +0.45 for the boronic ester group combines with the phenyl’s +0.60 σmeta to create an electron-deficient indole core.

Crystallinity : Powder X-ray diffraction shows 85% crystallinity for the target compound, versus 92% for the 6-fluoro analog. This reduction arises from asymmetric phenyl packing disrupting long-range order.

Table 3: Comparative structural and electronic properties

| Property | Target Compound | 6-Fluoro | 3-Methyl |

|---|---|---|---|

| Melting Point (°C) | 120–125 | 135–140 | 98–103 |

| HOMO-LUMO Gap (eV) | 4.12 | 4.19 | 4.35 |

| Crystallinity (%) | 85 | 92 | 78 |

Properties

Molecular Formula |

C20H22BNO2 |

|---|---|

Molecular Weight |

319.2 g/mol |

IUPAC Name |

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

InChI |

InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-11-17-15(12-16)13-18(22-17)14-8-6-5-7-9-14/h5-13,22H,1-4H3 |

InChI Key |

BKEAXFYQASZSRJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most common and effective method to prepare this compound is through the Suzuki-Miyaura cross-coupling reaction , which couples a halogenated indole derivative with a boron-containing reagent under palladium catalysis.

-

- Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or Pd(PPh3)4.

- Base: Potassium carbonate (K2CO3) or potassium hydroxide (KOH).

- Solvent: Mixtures of tetrahydrofuran (THF), toluene, water, or acetonitrile.

- Temperature: 70–110 °C.

- Atmosphere: Inert (nitrogen or argon).

- Reaction Time: 8–36 hours depending on substrate and conditions.

-

- Dissolve the halogenated indole (e.g., 5-bromo-1H-indole derivative) and the boronic acid pinacol ester in the solvent mixture.

- Add the palladium catalyst and base.

- Stir under reflux or elevated temperature under inert atmosphere.

- After completion, cool the reaction, extract, and purify by column chromatography.

Direct Borylation of Indole Derivatives

An alternative approach involves direct borylation of the indole ring at the 5-position using bis(pinacolato)diboron (B2Pin2) catalyzed by palladium complexes.

-

- Catalyst: PdCl2(dppf) or Pd(PPh3)4.

- Base: Potassium carbonate.

- Solvent: 1,4-dioxane/water mixture.

- Temperature: 20–90 °C.

- Reaction Time: 3–5 hours.

Mechanism: The palladium catalyst activates the C–H bond at the 5-position of the indole, facilitating the insertion of the boronate ester group.

Advantages: This method avoids the need for pre-halogenated indole substrates, simplifying synthesis.

Formation of Boronic Acid Pinacol Ester Derivative

The boronate ester moiety in the compound is typically introduced or stabilized as a pinacol ester , which is more stable and easier to handle than free boronic acids.

-

- Treat the boronic acid intermediate with pinacol or pinacolborane (HBPin) in the presence of a Lewis acid or base catalyst.

- This converts the boronic acid to the corresponding pinacol ester.

Significance: The pinacol ester is a key intermediate for further Suzuki coupling or other functionalization reactions.

Hydrolysis and Functionalization

- The boronate ester can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid if needed for subsequent reactions.

- The indole ring can be further functionalized by halogenation, alkylation, or acylation to diversify the compound's chemical space.

Detailed Experimental Data Table

Research Findings and Notes

- The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the gold standard for synthesizing this compound due to its high selectivity and yield.

- The choice of base and solvent critically affects the reaction efficiency; aqueous-organic solvent mixtures (e.g., toluene/water, dioxane/water) are preferred for better solubility and catalyst activity.

- The pinacol boronate ester is favored for its stability and ease of purification compared to free boronic acids.

- Reaction times vary from several hours to over a day depending on substrate reactivity and catalyst loading.

- Inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.

- Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic esters. It forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The boronic ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Such as toluene, DMF, or ethanol.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed through oxidation of the boronic ester group.

Substituted Indoles: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties can exhibit significant anticancer properties. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure into indole derivatives has been shown to enhance the selectivity and potency against various cancer cell lines. For instance, studies have demonstrated that such compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Kinase Activity

A notable study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited a range of kinases implicated in cancer progression. The dioxaborolane group was crucial for binding affinity and selectivity towards the target kinase, suggesting that 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole could serve as a scaffold for developing novel anticancer agents .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to act as a boron source facilitates the formation of carbon-carbon bonds between aryl halides and organoboronic acids. This reaction is pivotal in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Boron source for carbon-carbon bond formation | |

| Negishi Coupling | Acts as an electrophile in cross-coupling reactions |

Materials Science

Development of Functional Materials

The unique structural properties of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole make it suitable for developing advanced materials. Its incorporation into polymer matrices has been explored to enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

In recent research published in Advanced Materials, the addition of this compound to polymer composites led to improved tensile strength and thermal resistance. The dioxaborolane functionality contributed to better interaction between the filler and polymer matrix .

Photophysical Properties

Fluorescent Probes

The compound's photophysical characteristics have been investigated for use as fluorescent probes in bioimaging applications. The presence of the indole moiety contributes to its fluorescence properties, making it valuable for tracking biological processes in live cells.

Research Findings

A study highlighted in Chemical Communications demonstrated that derivatives of this compound could be utilized for imaging cancer cells due to their selective uptake and fluorescence enhancement upon binding to specific cellular components .

Mechanism of Action

The mechanism by which 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects is primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are the palladium catalyst and the aryl or vinyl halide .

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

Key Insights :

- Regiochemistry : Boronate placement (positions 5 vs. 7) influences steric accessibility in cross-coupling reactions. For example, position 5 is more commonly utilized due to favorable electronic and spatial alignment in palladium-catalyzed reactions .

- Functional Groups : Electron-withdrawing groups (e.g., fluorine at position 6) modulate reactivity and stability, while phenyl groups introduce steric hindrance .

N-Modified Indole Derivatives

Key Insights :

Fluorinated and Heterocyclic Derivatives

Key Insights :

Cross-Coupling Efficiency

- Target Compound (2-Phenyl-5-boronate indole) : Demonstrates high reactivity in aryl-aryl couplings due to accessible boronate at position 5. Reported yields in model reactions exceed 75% under Pd(dppf)Cl₂ catalysis .

- N-Methylated Analog () : Reduced reactivity (yields ~60%) due to steric hindrance from the methyl group.

- Fluorinated Derivatives () : Fluorine’s electron-withdrawing effect accelerates oxidative addition in palladium-mediated steps, improving reaction rates .

Biological Activity

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and applications in various fields, particularly in drug development and organic synthesis.

Chemical Structure and Properties

The compound features a unique indole structure substituted with a phenyl group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 205.08 g/mol. The presence of the dioxaborolane group enhances its reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Anticancer Properties

Research has indicated that compounds similar to 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit significant anticancer activity. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases .

The proposed mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and cell division. By interfering with this enzyme's activity, the compound can effectively halt the growth of cancerous cells. Additionally, it has been shown to modulate pathways associated with cell survival and apoptosis .

Synthesis Methods

The synthesis of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves several steps:

- Formation of the Dioxaborolane Moiety : This is achieved through the reaction of phenylboronic acid with suitable reagents to form the dioxaborolane structure.

- Indole Synthesis : Indoles can be synthesized via various methods including Fischer indole synthesis or through cyclization reactions involving substituted anilines.

- Coupling Reaction : The final step often involves cross-coupling reactions such as Suzuki coupling to attach the dioxaborolane moiety to the indole structure.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its ability to facilitate cross-coupling reactions. It plays a critical role in forming carbon-carbon bonds essential for creating complex organic molecules .

Drug Development

In drug development, derivatives of this compound are being explored for their potential as anticancer agents. Their ability to selectively target cancer cells while sparing normal cells makes them promising candidates for further research and development .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Inhibition of cancer cell proliferation by 50% at 10 µM concentration | Suggests potential use as an anticancer agent |

| Study 2 | Induction of apoptosis in human leukemia cells via caspase activation | Confirms mechanism involving cell death pathways |

| Study 3 | Effective in vivo activity against xenograft tumors in mice | Supports further investigation for therapeutic use |

Q & A

Q. What synthetic methodologies are commonly employed to introduce the boronic ester group into indole derivatives?

The boronic ester moiety is typically introduced via Miyaura borylation , a palladium-catalyzed reaction between a halogenated precursor (e.g., 5-bromo-2-phenyl-1H-indole) and bis(pinacolato)diboron. Key steps include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.

- Base : KOAc or K₂CO₃ to facilitate transmetallation.

- Solvent : Dioxane or THF under reflux (80–100°C) for 12–24 hours.

- Workup : Aqueous extraction (H₂O/EtOAc) and purification via flash chromatography (70:30 EtOAc/hexane).

Yields range from 40–60%, depending on steric and electronic effects of substituents .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H NMR : Aromatic protons in the indole and phenyl groups appear at δ 7.2–8.1 ppm. Protons adjacent to boron (if any) show splitting due to quadrupolar effects.

- ¹¹B NMR : A sharp singlet at δ ~30 ppm confirms the boronic ester group.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₂₀H₂₂BNO₂ requires m/z 319.21).

- TLC : Rf ~0.3 in 70:30 EtOAc/hexane under UV visualization .

Q. How should boronic ester-containing compounds be stored to prevent degradation?

- Store under inert gas (N₂/Ar) at –20°C in sealed vials.

- Use desiccants (e.g., silica gel) to avoid hydrolysis.

- Monitor stability via periodic ¹H NMR; hydrolysis produces boronic acid (broad peaks at δ 6–8 ppm) .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Key variables to optimize :

- Catalyst-ligand systems : Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) with SPhos for sterically hindered partners.

- Bases : Na₂CO₃ (aqueous) for aryl halides; CsF for electron-deficient substrates.

- Solvent : DME/H₂O (3:1) at 80–100°C for 12–24 hours.

- Monitoring : Track biaryl formation via TLC (Rf shift) or GC-MS.

Troubleshooting low yields : - Screen ligands (e.g., XPhos, RuPhos) to enhance catalytic activity.

- Use microwave irradiation to accelerate reaction kinetics .

Q. How are contradictory ¹¹B NMR data resolved for boronic esters?

Discrepancies in ¹¹B NMR shifts arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ alters boron’s electronic environment.

- Impurities : Trace water or alcohols cause hydrolysis, broadening peaks.

Best practices : - Calibrate using BF₃·OEt₂ (δ 0 ppm) as an external standard.

- Compare with literature values (δ 28–32 ppm for pinacol boronic esters).

- Repeat under anhydrous conditions with rigorous drying of solvents .

Q. What strategies address regioselectivity challenges during functionalization of the indole core?

- Directing groups : Install temporary groups (e.g., –OMe) at position 3 to steer C–H borylation to position 5.

- Protection/deprotection : Use Boc or SEM groups to shield reactive sites during synthesis.

- Computational modeling : DFT calculations predict favorable transition states for boronation or cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.